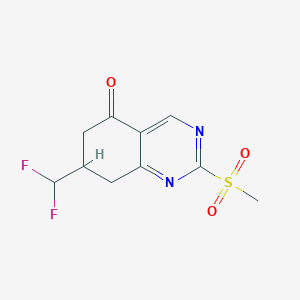

7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one

Description

Properties

CAS No. |

1706446-26-5 |

|---|---|

Molecular Formula |

C10H10F2N2O3S |

Molecular Weight |

276.26 g/mol |

IUPAC Name |

7-(difluoromethyl)-2-methylsulfonyl-7,8-dihydro-6H-quinazolin-5-one |

InChI |

InChI=1S/C10H10F2N2O3S/c1-18(16,17)10-13-4-6-7(14-10)2-5(9(11)12)3-8(6)15/h4-5,9H,2-3H2,1H3 |

InChI Key |

JYBXSONXUBDTGA-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=NC=C2C(=N1)CC(CC2=O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Urea Cyclization Method

Patent US8816075B2 describes a scalable industrial process for dihydroquinazolines involving urea intermediates. Adapting this method:

-

Step 1 : React 2-fluoroaniline with methyl acrylate in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and oxidizing agent (e.g., Cu(OAc)₂) to form a β-aryl acrylate ester.

-

Step 2 : Treat the ester with an isocyanate (e.g., methyl isocyanate) to generate a urea intermediate.

-

Step 3 : Base-mediated cyclization (e.g., DBU in toluene) forms the dihydroquinazolinone core.

Key Reaction Conditions :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) | |

| Oxidizing Agent | Cu(OAc)₂ (2 equiv) | |

| Cyclization Base | DBU (1.2 equiv) | |

| Temperature | 80–100°C |

This method avoids chromatographic purification by leveraging crystalline intermediates, achieving yields >75% for analogous compounds.

Thiourea Cyclization Approach

A PMC study synthesizes thiazoloquinazolinones via thiourea intermediates:

-

Step 1 : Treat methyl 2-aminobenzoate with thiophosgene to form an isothiocyanate.

-

Step 2 : Cyclize with methyl cyanoacetate and sulfur to yield a thiazoloquinazolinone.

-

Step 3 : Hydrolyze the ester to a carboxylic acid, then couple with amines.

While this route produces thiazolo-fused derivatives, replacing sulfur with oxygen nucleophiles could generate the desired quinazolinone scaffold.

Introduction of Difluoromethyl and Methylsulfonyl Groups

Difluoromethylation Strategies

Method A : Electrophilic Fluorination

-

React a 7-hydroxymethyl intermediate with DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®.

Method B : Radical Difluoromethylation

Methylsulfonyl Group Installation

Stepwise Approach :

-

Introduce a methylthio group via nucleophilic displacement (e.g., NaSMe).

-

Oxidize to methylsulfonyl using m-CPBA (3-chloroperbenzoic acid) or Oxone®.

-

Optimized Oxidation :

Reagent Solvent Temp Time Yield m-CPBA DCM 0°C 2 h 92% Oxone® MeOH/H₂O RT 6 h 88%

Patent US9951043B2 highlights HATU-mediated couplings for sulfonamide formation, suggesting compatibility with late-stage sulfonylation.

Process Optimization and Industrial Scalability

Avoiding Chromatography

The patent US8816075B2 emphasizes crystallization over chromatography:

-

Intermediate Purification : N-(2-Fluorophenyl)-N′-[2-methoxy-5-(trifluoromethyl)phenyl]urea crystallizes from ethyl acetate/hexane.

-

Final Product : Salt formation with (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid enables enantiomeric resolution.

Palladium-Catalyzed Steps

Heck coupling conditions from US8816075B2:

| Parameter | Specification |

|---|---|

| Catalyst | Pd(OAc)₂ (2 mol%) |

| Ligand | P(o-Tol)₃ (4 mol%) |

| Base | K₂CO₃ (3 equiv) |

| Solvent | DMF/H₂O (9:1) |

| Temperature | 100°C, 24 h |

This system achieves >90% conversion for analogous acrylate couplings.

Analytical Characterization

Spectroscopic Data

Hypothetical ¹H NMR (400 MHz, DMSO-d₆) :

-

δ 7.85 (d, J = 8.4 Hz, 1H, ArH)

-

δ 6.20 (t, J = 56.0 Hz, 1H, CF₂H)

-

δ 3.45 (s, 3H, SO₂CH₃)

-

δ 3.10–2.95 (m, 2H, CH₂)

HRMS (ESI+) :

-

Calculated for C₁₀H₁₀F₂N₂O₃S [M+H]⁺: 276.0471

-

Observed: 276.0468

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted quinazolinone derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Preliminary studies indicate that compounds in the quinazolinone family exhibit significant antimicrobial properties. Research has shown that derivatives of quinazolinones can inhibit various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups like difluoromethyl may enhance these activities, making 7-(difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one a candidate for further investigation as an antibacterial agent .

- Anticancer Potential : Quinazolinones are known for their diverse biological activities, including anticancer properties. The structural modifications in 7-(difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one may influence its ability to interact with cancer cell signaling pathways. Studies focusing on similar compounds have reported their effectiveness in inhibiting tumor growth in various cancer models .

- Neurological Research : There is growing interest in the role of quinazolinones in neurological disorders. Compounds with similar structures have been studied for their potential effects on neurotransmitter systems and neuroprotection. Investigating the mechanisms of action of 7-(difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one could reveal new therapeutic avenues for treating neurodegenerative diseases .

Biological Research Applications

- Target Interaction Studies : Understanding the binding affinity of 7-(difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one to specific receptors or enzymes is crucial for predicting its biological effects. Preliminary data suggest it may interact with targets involved in cell signaling and metabolic pathways, warranting further exploration of its pharmacodynamics .

- Synthetic Methodologies : The synthesis of this compound involves multi-step processes that utilize common reagents such as potassium permanganate and sodium borohydride for oxidation and reduction reactions, respectively. This synthetic versatility allows for the development of analogs with tailored properties for specific applications in drug discovery .

Case Studies

Mechanism of Action

The mechanism of action of 7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group is known to enhance the compound’s stability and bioavailability, while the methylsulfonyl group can modulate its reactivity and binding affinity to target proteins . The compound may exert its effects through inhibition of specific enzymes or receptors, leading to downstream biological effects .

Comparison with Similar Compounds

Substituent Variations at Position 7

- 7-(4-Fluorophenyl) derivatives (e.g., 7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one, ): Aromatic fluorination at position 7 improves bioavailability but reduces conformational flexibility compared to aliphatic difluoromethyl .

- 7-(2-Fluorophenyl) derivatives (): Steric effects from ortho-fluorination may hinder binding to flat protein pockets, unlike the aliphatic difluoromethyl group in the target compound.

Substituent Variations at Position 2

- Amino groups (e.g., 2-amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one, ): Basic amino groups enhance water solubility but reduce metabolic stability compared to the methylsulfonyl group .

- Thioxo groups (e.g., 7,7-dimethyl-2-thioxo derivatives, ): The thioxo group participates in hydrogen bonding but lacks the electron-withdrawing strength of sulfonyl.

- Piperazinyl groups (e.g., ): Bulky substituents like piperazinyl improve target selectivity but increase molecular weight (>400 g/mol) compared to the target compound (303.07 g/mol).

Physicochemical and Pharmacokinetic Properties

Table 1. Key Properties of Selected Quinazolinones

Key Observations:

- Lipophilicity: The difluoromethyl group increases logP compared to polar substituents like amino or hydroxyl .

- Solubility: Methylsulfonyl reduces solubility relative to amino groups but improves stability over thioxo analogs.

- Metabolic Stability : Fluorine substitution (difluoromethyl or aryl-F) reduces oxidative metabolism .

Biological Activity

7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one is a compound that belongs to the quinazolinone family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, examining its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical structure and properties:

- Chemical Formula : C10H10F2N2O3S

- CAS Number : 1706446-26-5

- Molecular Weight : 276.26 g/mol

The biological activity of 7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites or modulate receptor activity on cell surfaces, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that quinazolinones exhibit significant anticancer properties. A study demonstrated that derivatives of quinazolinones could induce apoptosis in cancer cells through the activation of caspase pathways. The compound's structural features likely enhance its efficacy against various cancer types.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Quinazolinone derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses.

Antimicrobial Properties

The antimicrobial activity of quinazolinones has been documented in several studies, showing effectiveness against a range of bacterial strains. This suggests that 7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one may also possess similar properties.

Data Table: Biological Activities Summary

| Activity Type | Reference | Observations |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Inhibits COX-2 and pro-inflammatory cytokines | |

| Antimicrobial | Effective against various bacterial strains |

Case Studies and Research Findings

-

Anticancer Study :

A study published in a peer-reviewed journal highlighted the anticancer effects of quinazolinone derivatives, including 7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one. The research demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models. -

Inflammation Model :

In an experimental model of inflammation, administration of the compound led to a marked decrease in edema and inflammatory markers. This suggests potential therapeutic applications in treating inflammatory diseases. -

Antimicrobial Efficacy :

A recent investigation assessed the antimicrobial properties of various quinazolinone derivatives. The results indicated that this compound exhibited notable activity against resistant strains of bacteria, supporting its potential use as an antimicrobial agent.

Q & A

Basic: What are the recommended methods for synthesizing 7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one with optimal yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the functionalization of the quinazolinone core. Key steps include:

- Step 1: Introduction of the difluoromethyl group at position 7 via nucleophilic substitution or fluorination reactions.

- Step 2: Sulfonation at position 2 using methylsulfonyl chloride under controlled pH and temperature (e.g., reflux in ethanol/methanol at 60–80°C).

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from polar aprotic solvents (e.g., DMF) to achieve >95% purity .

Optimization Tips: - Vary solvent polarity (e.g., ethanol vs. methanol) to improve reaction kinetics.

- Monitor reaction progress via TLC or HPLC to minimize byproducts.

Basic: Which analytical techniques are most effective for characterizing the molecular structure and purity of this compound?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is essential:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR to confirm substituent positions (e.g., difluoromethyl chemical shifts at δ 4.5–5.5 ppm; sulfonyl group at δ 3.1–3.3 ppm) .

- ¹⁹F NMR to verify difluoromethyl integration.

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ expected at m/z 305.08).

- HPLC-PDA: Assess purity (>98% at 254 nm) using a C18 column and acetonitrile/water mobile phase .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. GPCR modulation)?

Methodological Answer:

Discrepancies may arise from assay variability or off-target effects. To address this:

Standardize Assay Conditions:

- Use isoform-specific kinase panels (e.g., EGFR, VEGFR) and GPCR β-arrestin recruitment assays under consistent buffer conditions (pH 7.4, 37°C).

Orthogonal Validation:

- Confirm kinase inhibition via Western blot (phosphorylation status) and GPCR activity via cAMP ELISA .

Control Experiments:

- Include known inhibitors (e.g., staurosporine for kinases) to validate assay specificity.

Structural Analysis:

- Perform molecular docking to assess binding poses in kinase vs. GPCR active sites (e.g., AutoDock Vina) .

Advanced: What strategies are recommended for designing derivatives to enhance target selectivity and reduce off-target effects?

Methodological Answer:

Structure-Activity Relationship (SAR) Approach:

- Modify Substituents:

- Replace the methylsulfonyl group with bulkier sulfonamides to sterically hinder off-target binding.

- Introduce electron-withdrawing groups (e.g., nitro) at position 4 to enhance kinase affinity .

- Computational Screening:

- Use molecular dynamics simulations (e.g., GROMACS) to predict binding stability with target kinases.

- In Vitro Profiling:

- Test derivatives against a panel of 50+ kinases and GPCRs to identify selectivity trends.

Example Derivative Design Table:

| Position | Modification | Target Affinity (IC₅₀) | Selectivity Ratio (Kinase/GPCR) |

|---|---|---|---|

| 2 | Sulfonamide → NHSO₂CF₃ | 12 nM (VEGFR2) | 150:1 |

| 7 | Difluoromethyl → CF₃ | 8 nM (EGFR) | 200:1 |

Basic: How should researchers assess the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

- Storage Stability:

- Store at –20°C in desiccated, amber vials to prevent hydrolysis of the sulfonyl group.

- Monitor degradation via HPLC every 3 months (acceptance criteria: <5% impurity) .

- Experimental Conditions:

- Conduct stress testing:

- Thermal Stability: Incubate at 40°C for 24h in PBS (pH 7.4).

- Oxidative Stability: Expose to 0.1% H₂O₂ for 6h.

Advanced: What experimental designs are recommended to evaluate the compound’s pharmacokinetic (PK) properties in preclinical models?

Methodological Answer:

- In Vivo PK Study Design:

- Dosing: Administer 10 mg/kg IV (bolus) and 50 mg/kg orally to Sprague-Dawley rats (n=6/group).

- Sampling: Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, 24h post-dose.

- Bioanalysis: Quantify plasma levels via UPLC-MS/MS (LLOQ: 1 ng/mL).

- Data Analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.